molecular formula C8H15NO2 B2995398 4,9-Dioxa-1-azaspiro[5.5]undecane CAS No. 614716-29-9

4,9-Dioxa-1-azaspiro[5.5]undecane

Cat. No.: B2995398
CAS No.: 614716-29-9
M. Wt: 157.213
InChI Key: YHOCYKFEHDOZSC-UHFFFAOYSA-N
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Description

4,9-Dioxa-1-azaspiro[5.5]undecane: is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxa-1-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the spiro structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,9-Dioxa-1-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines and alcohols .

Mechanism of Action

The mechanism by which 4,9-Dioxa-1-azaspiro[5.5]undecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 4,9-Dioxa-1-azaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system.

Properties

IUPAC Name

4,9-dioxa-1-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOCYKFEHDOZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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